molecular formula C11H16O4 B13895755 Benzene, 1-methoxy-4-(trimethoxymethyl)- CAS No. 4316-33-0

Benzene, 1-methoxy-4-(trimethoxymethyl)-

Cat. No.: B13895755
CAS No.: 4316-33-0
M. Wt: 212.24 g/mol
InChI Key: YIKOMSJNNORWRY-UHFFFAOYSA-N
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Description

The compound features a benzene ring substituted with a methoxy group (-OCH₃) at the 1-position and a trimethoxymethyl group (-CH(OCH₃)₃) at the 4-position. This unique substitution pattern likely influences its physicochemical properties, such as polarity, solubility, and reactivity, compared to simpler methoxy derivatives. Potential applications could include synthetic intermediates or bioactive molecules, though specific data remain speculative without experimental validation.

Properties

IUPAC Name

1-methoxy-4-(trimethoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-12-10-7-5-9(6-8-10)11(13-2,14-3)15-4/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKOMSJNNORWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(OC)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073975
Record name Benzene, 1-methoxy-4-(trimethoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4316-33-0
Record name Ortho-p-anisic acid, trimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004316330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methoxy-4-(trimethoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methoxy-4-(trimethoxymethyl)- typically involves the reaction of 4-methoxybenzyl alcohol with trimethyl orthoformate in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of Benzene, 1-methoxy-4-(trimethoxymethyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-methoxy-4-(trimethoxymethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include substituted benzene derivatives, alcohols, aldehydes, and carboxylic acids .

Scientific Research Applications

Benzene, 1-methoxy-4-(trimethoxymethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-methoxy-4-(trimethoxymethyl)- involves its interaction with molecular targets such as enzymes and receptors. The methoxy and trimethoxymethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects :
    • Trimethoxymethyl Group : The trimethoxymethyl group in the target compound introduces steric hindrance and enhanced electron-donating capacity compared to simpler substituents like propenyl or methylethyl. This may alter reactivity in oxidation or substitution reactions.
    • Propenyl vs. Methylethyl : Estragole (2-propenyl) and anethole (1-propenyl) differ in double bond position, affecting flavor profiles and volatility . The methylethyl group in 1-methoxy-4-(1-methylethyl)benzene facilitates oxidation to hydroperoxides, a key pathway in organic synthesis .

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